molecular formula C10H10O2 B086990 1,4-Diacetylbenzene CAS No. 1009-61-6

1,4-Diacetylbenzene

Cat. No. B086990
CAS RN: 1009-61-6
M. Wt: 162.18 g/mol
InChI Key: SKBBQSLSGRSQAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,4-Diacetylbenzene can be synthesized through various chemical reactions. A notable method involves the oxidative coupling of aldehydes and ketones using bis-tetrabutylammonium dichromate as an oxidant under mild conditions, leading to moderate yields (Suhana & Srinivasan, 2003). Another approach for the synthesis involves the catalytic reduction of precursors in the presence of aromatic halides and electrogenerated bases, demonstrating the versatility of electrochemical methods in organic synthesis (Simonet & Dupuy, 1992).

Molecular Structure Analysis

The molecular structure of 1,4-Diacetylbenzene and its derivatives, such as 1,3-dioxane derivatives, has been extensively studied. Research has detailed the axial orientation of aryl groups and the presence of cis and trans isomerism, utilizing techniques like NMR investigations and X-ray diffractometry (Grosu et al., 2002).

Chemical Reactions and Properties

1,4-Diacetylbenzene undergoes various chemical reactions, including cathodic reduction in aqueous media, demonstrating different behaviors based on the pH and leading to diverse intermediate species (Meunier‐Prest et al., 1996). Additionally, its dioxime derivatives exhibit regioselective double cyclopalladation, showcasing its utility in forming complex organometallic structures (Phillips & Steel, 1991).

Physical Properties Analysis

The physical properties of 1,4-Diacetylbenzene derivatives have been studied, including their synthesis, structures, and redox properties. Such analyses are critical for understanding the compound's behavior in various chemical contexts (Sasaki et al., 1999).

Chemical Properties Analysis

The chemical properties of 1,4-Diacetylbenzene, such as its reactions in basic solutions and its role in the synthesis of polymeric and small organic molecules, have been detailed. This includes its application in creating highly functionalized aromatic compounds through non-palladium-catalyzed synthesis, which is significant for the development of new materials and chemicals (Goel et al., 2007).

Scientific Research Applications

  • Reductive Species and Source of Nucleophiles : 1,4-Diacetylbenzene dianion, formed cathodically, can act as a reducing species toward aromatic halides and as an electrogenerated base with the starting product. This enables SRN1 type reactions involving aromatic radicals and electrogenerated nucleophiles (Simonet & Dupuy, 1992).

  • Synthesis of Bis-Quinoxalines and Bis-Pyrido[2,3-b]pyrazines : Oxidizing 1,4-Diacetylbenzene results in 1,4-phenylene-bis-glyoxal, which can be used in the efficient synthesis of bis-quinoxaline and bis-pyrido[2,3-b]pyrazine derivatives. These derivatives are characterized using various spectroscopic techniques (Ahmadi Sabegh & Khalafy, 2018).

  • Cyclometallation Reactions : 1,4-Diacetylbenzene undergoes regioselective double cyclopalladation when reacted with lithium tetrachloropalladate, forming cyclometallated compounds useful in organometallic chemistry (Phillips & Steel, 1991).

  • Antimicrobial Activities : Novel bis-chalcones synthesized by condensing 1,4-Diacetylbenzene with various aldehydes exhibited good antimicrobial activities against Staphylococcus aureus, Escherichia coli, and Candida albicans (Mobinikhaledi, Kalhor, & Jamalifar, 2012).

  • Synthesis and Stereochemistry of 1,3-Dioxane Derivatives : 1,4-Diacetylbenzene has been used to synthesize new 1,3-dioxane derivatives, with investigations into their stereochemical properties, including axial orientation and cis-trans isomerism (Grosu et al., 2002).

  • Electrochemical Reduction Studies : Detailed studies of the electrochemical reduction of 1,4-Diacetylbenzene in aqueous medium revealed insights into the reaction mechanism and the formation of enediol-type intermediates (Meunier‐Prest, Gaspard, & Laviron, 1996).

Safety And Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . If it comes in contact with skin, it should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water . It is also advised to avoid dust formation and breathing vapors, mist, or gas .

Future Directions

The future directions of 1,4-Diacetylbenzene research could involve the synthesis of novel derivatives and their potential applications. For instance, there is ongoing research into the synthesis of heterocyclic compounds from 1,4-Diacetylbenzene with expected antimicrobial activity .

properties

IUPAC Name

1-(4-acetylphenyl)ethanone
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InChI

InChI=1S/C10H10O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H,1-2H3
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InChI Key

SKBBQSLSGRSQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)C
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Molecular Formula

C10H10O2
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DSSTOX Substance ID

DTXSID7021657
Record name 1,4-Diacetylbenzene
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Molecular Weight

162.18 g/mol
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Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name 1,4-Diacetylbenzene
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Vapor Pressure

0.00723 [mmHg]
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Product Name

1,4-Diacetylbenzene

CAS RN

1009-61-6
Record name 1,4-Diacetylbenzene
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Record name Ethanone, 1,1'-(1,4-phenylene)bis-
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Synthesis routes and methods

Procedure details

One gram of the catalyst used in Run No. 3 of Example 4 was mixed with 11.1 g. of quartz, and the mixture was charged to a tubular quartz reactor unit, as in Example 2. Following generally the procedure of Example 3, m-diacetylbenzene was passed through the tubular reactor at 650° C., 10.0 Torr total pressure, 9.1 Torr partial pressure of the diacetylbenzene and a contact time of 0.0041 second for 10 minutes on stream. The selectivity for the formation of m-diethynylbenzene and the total fractional conversion were 0.66 and 0.16, respectively. The other products in the reaction mixture besides diethynylbenzene and water were m-ethynylacetophenone, acetophenone, methylacetophenone, m-isopropenylacetophenone and m-vinylacetophenone. Based on additional runs, it was found that product distribution depended considerably on the contact time. Comparable results were obtained in the conversion of p-diacetylbenzene to p-diethynylbenzene following the procedure of this example.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
643
Citations
WH El-Shwiniy, LM Abbass, SA Sadeek… - Russian Journal of …, 2020 - Springer
Mononuclear complexes of Co(II), Ni(II), Cu(II), Zr(IV), Pd(II), and Cd(II) with metformin hydrochloride (MF) and 1,4-diacetylbenzene (DAB) have been synthesized, and their structures …
Number of citations: 17 link.springer.com
I Grosu, L Muntean, L Toupet, G Plé, M Pop… - Monatshefte für Chemie …, 2002 - Springer
The synthesis and stereochemistry of new 1,3-dioxane derivatives of 1,4-diacetylbenzene are reported. The anancomeric structure of these compounds, the axial orientation of the aryl …
Number of citations: 12 link.springer.com
E Bosch - Acta Crystallographica Section C: Structural Chemistry, 2016 - scripts.iucr.org
Weak interactions between organic molecules are important in solid-state structures where the sum of the weaker interactions support the overall three-dimensional crystal structure. …
Number of citations: 4 scripts.iucr.org
AA Ghoneim, RM Elbargisy, A Manoer - Egyptian Journal of …, 2020 - journals.ekb.eg
In this present work, synthesized a novel derivatives of bis-chalcones via condensation of 1,4-diacetylbenzene with different aldehydes in basic media. The reaction of chalcone …
Number of citations: 5 journals.ekb.eg
PH Gore, PA Hopkins, RJW Le Fevre… - Journal of the …, 1971 - pubs.rsc.org
… The procedure followed and the conclusions reached are so similar for 1'4-diacetylbenzene and 1,4-diforrnylbenzene that we give details only for the former. Any conformation of the 1,4…
Number of citations: 17 pubs.rsc.org
PH Gore, JA Hoskins, RJW Le Fevre… - Journal of the …, 1969 - pubs.rsc.org
Dipole moments and molar Kerr constants (× 1012) at 25 are recorded for 1,4-diacetylbenzene (3·03 D, +64·0), 1,3-diacetylbenzene (3·19 D, +380), 1,4-diacetyl-2,3,5,6-…
Number of citations: 4 pubs.rsc.org
J Simonet, H Dupuy - Journal of Electroanalytical Chemistry, 1992 - Elsevier
Cathodically formed 1,4-diacetylbenzene dianion may react as a reducing species toward aromatic halides. It also reacts as an electrogenerated base with the starting product …
Number of citations: 4 www.sciencedirect.com
DN Gray, LL Rouch, EL Stauss - Macromolecules, 1968 - ACS Publications
The reaction of 3, 3', 4, 4'-tetraaminobiphenyl and 1, 4-diacetylbenzene to give a polybenzimidazole involves two distinct steps: first, the formation of a high molecular weight Schiff base, …
Number of citations: 7 pubs.acs.org
ES Aazam - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
In the crystal structure of the title compound, C10H10O4, there are two independent molecules in the asymmetric unit. Each molecule is characterized by intramolecular O—H⋯O …
Number of citations: 3 scripts.iucr.org
SV Tsukerman, VM Nikitchenko… - Chemistry of …, 1968 - Springer
By means of the crotonic condensation of 1,4-diacetylbenzene with various aromatic and heterocyclic aldehydes, thirteen α, β-unsaturated diketones (diarylidene-1,4-diacetylbenzenes) …
Number of citations: 1 link.springer.com

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